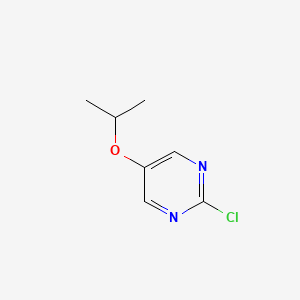
N-benzyl-5-bromo-N-(cyanomethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-bromo-N-(cyanomethyl)thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with a bromine atom, a benzyl group, and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-bromo-N-(cyanomethyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Bromination: The thiophene ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanomethylating agent.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group by reacting the intermediate with benzylamine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide, thiols, or alkoxides can be used under appropriate conditions, often in the presence of a base or a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: It can be utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Chemical Biology: The compound can serve as a probe or a ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: It can be employed in the synthesis of advanced materials with specific properties, such as corrosion resistance or enhanced conductivity.
Mechanism of Action
The mechanism of action of N-benzyl-5-bromo-N-(cyanomethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine, cyanomethyl, and carboxamide groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
N-benzyl-5-chloro-N-(cyanomethyl)thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
N-benzyl-5-fluoro-N-(cyanomethyl)thiophene-2-carboxamide: Similar structure but with a fluorine atom instead of bromine.
N-benzyl-5-iodo-N-(cyanomethyl)thiophene-2-carboxamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness: N-benzyl-5-bromo-N-(cyanomethyl)thiophene-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s electronic properties and its behavior in chemical reactions.
Properties
IUPAC Name |
N-benzyl-5-bromo-N-(cyanomethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2OS/c15-13-7-6-12(19-13)14(18)17(9-8-16)10-11-4-2-1-3-5-11/h1-7H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQLFGIYQTXABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2941143.png)

![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2941148.png)

![1-[(oxolan-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2941151.png)

![2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2941154.png)
![6-{5-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2941155.png)
![{[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid](/img/structure/B2941156.png)
![(7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2941157.png)
![2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-ethylacetamide](/img/structure/B2941161.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2941163.png)

![N-(2-fluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2941166.png)
